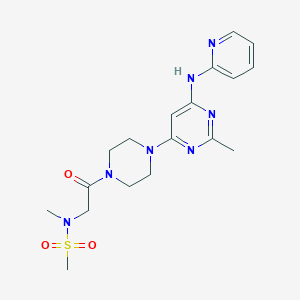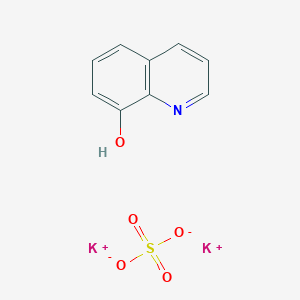![molecular formula C8H7FO5S B14120280 4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde](/img/structure/B14120280.png)
4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzaldehyde ring.
Méthodes De Préparation
The synthesis of 4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde typically involves the introduction of the fluorosulfonyl group onto the benzaldehyde ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired compound under controlled conditions . Industrial production methods may involve the use of sulfuryl fluoride gas or other solid reagents like fluorosulfonyl imidazolium salts .
Analyse Des Réactions Chimiques
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl fluorides.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Photoredox Catalysis: Radical fluorosulfonylation of alkenes using photoredox catalysis is another notable reaction.
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl imidazolium salts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde has found applications in several scientific research areas:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used as a reactive probe for studying enzyme mechanisms and protein interactions.
Drug Discovery: Its unique properties make it a valuable tool in the development of new pharmaceuticals.
Materials Science: The compound is utilized in the design and synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde involves its reactivity with various biological molecules. The fluorosulfonyl group acts as an electrophile, reacting with nucleophilic residues in proteins such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity allows the compound to modify proteins covalently, making it useful for studying enzyme activity and protein interactions.
Comparaison Avec Des Composés Similaires
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde can be compared with other similar compounds, such as:
4-[(Fluorosulfonyl)oxy]-3-methoxybenzoic acid: This compound shares a similar structure but has a carboxylic acid group instead of an aldehyde group.
4-[(Fluorosulfonyl)oxy]-3-methoxyphenyl derivatives: These compounds have different substituents on the benzene ring but retain the fluorosulfonyl group.
The uniqueness of this compound lies in its specific reactivity and the presence of both the fluorosulfonyl and methoxy groups, which confer distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C8H7FO5S |
|---|---|
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
1-fluorosulfonyloxy-4-formyl-2-methoxybenzene |
InChI |
InChI=1S/C8H7FO5S/c1-13-8-4-6(5-10)2-3-7(8)14-15(9,11)12/h2-5H,1H3 |
Clé InChI |
QJNLZGYQHOPEQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14120216.png)
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-11-ethyl-5,7-dihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B14120222.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14120230.png)


![(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B14120245.png)



![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14120263.png)


